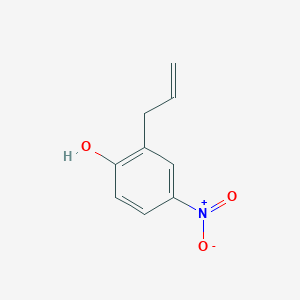

2-Allyl-4-nitrophenol

Übersicht

Beschreibung

2-Allyl-4-nitrophenol is a nitro-substituted allylphenol derivative characterized by a phenolic ring bearing an allyl group at the 2-position and a nitro group at the 4-position. It is primarily synthesized via two routes:

- Claisen Rearrangement: Heating allyl ethers (e.g., allyl ether 2 and diphenyl ether) at 210°C under nitrogen yields this compound in 65% efficiency after recrystallization .

- Direct Nitration: Nitration of 2-allylphenol using HNO₃/H₂SO₄ at 0°C produces a 15% yield of this compound alongside the 6-nitro isomer, highlighting regioselectivity challenges .

The compound serves as a key intermediate in synthesizing bioactive molecules, including antifungal agents and functionalized anilines . Its nitro group facilitates further transformations, such as bromination, alkylation, and reduction, enabling diversification into pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-4-nitrophenol typically involves the nitration of 2-allylphenol. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro group at the para position relative to the hydroxyl group . An alternative synthetic procedure has been developed to improve the reaction yield, achieving up to 72% yield .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Allyl-4-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Halogens (e.g., bromine), alkyl halides (e.g., methyl iodide).

Major Products Formed:

Reduction: 2-Allyl-4-aminophenol.

Oxidation: 2-Allyl-4-nitrobenzaldehyde or 2-Allyl-4-nitrobenzoic acid.

Substitution: 2-Allyl-4-bromo-phenol or 2-Allyl-4-methylphenol.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The biological activities of 2-Allyl-4-nitrophenol are primarily attributed to its ability to modulate oxidative stress. It reduces the levels of reactive oxygen species and lipid peroxidation while increasing the levels of glutathione, an antioxidant . This modulation of oxidative stress pathways contributes to its anti-inflammatory and anticancer effects. The compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Radical-Scavenging Activity

Radical-scavenging activity (measured via EC₅₀, the concentration required to scavenge 50% of radicals) and bond dissociation enthalpy (BDE) of phenolic O-H bonds vary significantly with substituents (Table 1) :

| Substituent (X) | Compound | EC₅₀ (μM) | BDE (kcal/mol) | σₚ⁺ (Hammett Constant) |

|---|---|---|---|---|

| NO₂ | 2-Allyl-4-nitrophenol | >10,000 | 89.32 | 0.78 |

| Cl | 2-Allyl-4-chlorophenol | 2,850 | 84.46 | 0.23 |

| MeO | 2-Allyl-4-methoxyphenol | 5 | 81.99 | -0.27 |

| COMe | 2-Allyl-4-acetylphenol | 10,000 | 86.52 | 0.66 |

Key Findings :

- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) drastically reduces radical-scavenging activity (EC₅₀ >10,000 μM) due to its strong electron-withdrawing nature, which weakens the O-H bond (high BDE = 89.32 kcal/mol) and impedes hydrogen donation .

- Electron-Donating Groups (EDGs): Methoxy (MeO) enhances activity (EC₅₀ = 5 μM) by stabilizing the phenolic radical via resonance (low BDE = 81.99 kcal/mol) .

- Steric and Electronic Balance : Chlorine (Cl) and acetyl (COMe) groups exhibit intermediate activity, reflecting a trade-off between electronic effects and steric hindrance .

Biologische Aktivität

2-Allyl-4-nitrophenol (ANP) is an organic compound recognized for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This compound exhibits notable anti-inflammatory , antimicrobial , and anticancer properties, making it a subject of interest in various scientific studies.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways:

- Cyclooxygenase-2 Inhibition : ANP inhibits cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain associated with various conditions.

- Oxidative Stress Modulation : The compound has been shown to decrease levels of reactive oxygen species (ROS) and lipid peroxidation, while simultaneously increasing glutathione levels, a vital antioxidant in the body.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ANP:

- Fungal Inhibition : ANP derivatives have demonstrated significant antifungal activity against Botrytis cinerea, a pathogen that affects many crops. The structure-activity relationship (SAR) indicates that modifications to the compound can enhance its efficacy. For instance, certain derivatives showed IC50 values as low as 1 µg/mL, indicating potent antifungal properties .

- Mechanism Against Fungi : The antifungal activity is attributed to the inhibition of respiratory pathways in fungi, leading to increased oxidative stress and ultimately cell death .

Anticancer Properties

Research has also explored the anticancer potential of this compound:

- Cell Growth Inhibition : Studies have indicated that ANP can inhibit the growth of various cancer cell lines by modulating oxidative stress and affecting apoptotic pathways. This suggests a potential role for ANP in cancer therapeutics.

Comparative Biological Activity

A comparison with similar compounds underscores the unique properties of ANP:

| Compound | COX-2 Inhibition | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2-Allyl-6-nitrophenol | Moderate | Moderate | No |

| 4-Nitrophenol | No | Low | Low |

| 2,4-Dinitrophenol | Yes | Moderate | Yes |

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal properties of ANP derivatives against B. cinerea, researchers synthesized several compounds and assessed their mycelial growth inhibition. The results indicated that modifications to the nitro group position significantly influenced antifungal activity, with para-substituted derivatives showing enhanced effects. The most potent derivative achieved an IC50 value significantly lower than that of traditional fungicides like metalaxyl .

Case Study 2: Anti-inflammatory Effects

A laboratory study focused on the anti-inflammatory effects of ANP demonstrated its ability to reduce inflammatory markers in cell cultures. The study measured levels of prostaglandins and cytokines in response to ANP treatment, revealing a marked decrease compared to untreated controls. This supports its potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Allyl-4-nitrophenol, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves nitration of 2-allylphenol derivatives or allylation of 4-nitrophenol precursors. For example, electrophilic substitution reactions using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) can introduce the nitro group. Post-synthesis, purity is validated via:

- High-Performance Liquid Chromatography (HPLC) for quantifying unreacted precursors.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly the allyl (–CH₂CH=CH₂) and nitro (–NO₂) group positions .

- Melting Point Analysis (mp ~125–153°C for related nitrophenols; exact data for this compound requires experimental determination) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should focus on:

- Photodegradation : Expose the compound to UV-Vis light (e.g., 254–365 nm) and monitor decomposition via UV-Vis spectroscopy (absorbance at ~400 nm for nitroaromatic compounds). Compare results to 4-methyl-2-nitrophenol photolysis data .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions.

- pH-Dependent Hydrolysis : Incubate in buffered solutions (pH 2–12) and quantify degradation products via LC-MS .

Advanced Research Questions

Q. How do radical scavenging properties of this compound correlate with its cytotoxicity in biological systems?

- Methodological Answer : Studies on structurally similar compounds (e.g., eugenol derivatives) suggest the nitro group enhances radical stabilization. To evaluate cytotoxicity:

- In vitro assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to quantify antioxidant activity.

- Cell viability tests : Treat mammalian cell lines (e.g., HeLa, HepG2) with this compound and measure IC₅₀ values via MTT assays. Compare results to 2-allyl-4-chlorophenol or 2-allyl-4-methoxyphenol to isolate nitro group effects .

Q. What experimental designs address contradictions in photolytic degradation data for nitrophenol derivatives like this compound?

- Methodological Answer : Conflicting photolysis rates (e.g., wall losses vs. gas-phase degradation) require:

- Controlled environmental chambers to minimize wall adsorption artifacts.

- Isotopic labeling (e.g., ¹⁵N-labeled nitro groups) to track degradation pathways via mass spectrometry.

- Multivariate statistical analysis to reconcile discrepancies between single-study datasets and broader literature (e.g., 4-methyl-2-nitrophenol photolysis uncertainty) .

Q. How can researchers optimize the detection of this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer : Advanced detection strategies include:

- Solid-Phase Extraction (SPE) with C18 cartridges to preconcentrate samples.

- Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., silylation) to improve volatility.

- Surface-Enhanced Raman Spectroscopy (SERS) using silver or gold nanoparticles for trace-level identification .

Q. Data Contradiction and Mechanistic Analysis

Q. Why do toxicity profiles of this compound vary across in vitro and in vivo models?

- Methodological Answer : Discrepancies arise from metabolic activation differences. Address this by:

- Microsomal incubation : Use liver microsomes (e.g., rat S9 fraction) to simulate metabolic conversion and identify reactive intermediates (e.g., quinone methides) via LC-HRMS.

- Comparative toxicogenomics : Map gene expression changes (e.g., CYP450 isoforms) in exposed cell lines vs. animal models .

Q. What computational methods predict the reactivity of this compound in radical-mediated reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

Eigenschaften

IUPAC Name |

4-nitro-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2,4-6,11H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLDTPXQBNNIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293131 | |

| Record name | 2-allyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19182-96-8 | |

| Record name | NSC87350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-allyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.